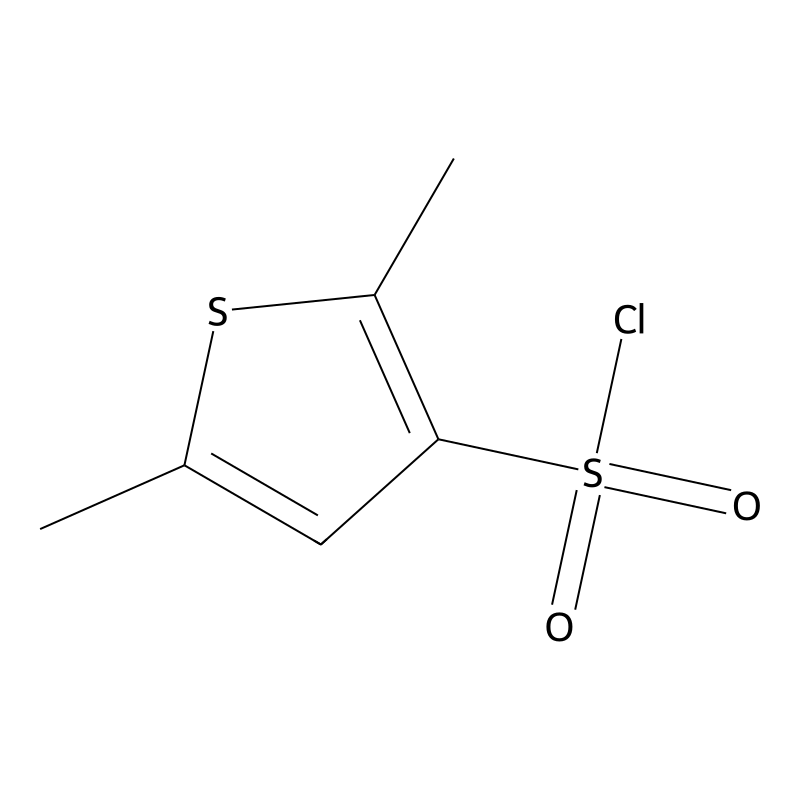2,5-dimethylthiophene-3-sulfonyl Chloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Organic Synthesis: The presence of the sulfonyl chloride group (SO2Cl) suggests 2,5-dimethylthiophene-3-sulfonyl chloride could act as a reagent in organic synthesis. Sulfonyl chlorides are known for their ability to participate in various reactions, including acylation reactions to introduce a sulfonyl group onto other molecules [].
2,5-Dimethylthiophene-3-sulfonyl chloride is characterized by the molecular formula C₆H₇ClO₂S and a molecular weight of approximately 210.702 g/mol. It features a thiophene ring substituted at the 2 and 5 positions with methyl groups and at the 3 position with a sulfonyl chloride group. This compound is classified as a hazardous material and requires careful handling due to its reactive nature .
The synthesis of 2,5-dimethylthiophene-3-sulfonyl chloride typically involves multi-step processes. One common method includes the chlorosulfonation of 2,5-dimethylthiophene using chlorosulfonic acid or sulfur trioxide followed by chlorination. The general reaction pathway can be summarized as follows:
- Chlorosulfonation:
- Purification: The crude product is usually purified through recrystallization or chromatography .
2,5-Dimethylthiophene-3-sulfonyl chloride finds utility primarily in:
- Organic Synthesis: As a reagent for introducing sulfonyl groups into various organic molecules.
- Agrochemicals: Employed in the synthesis of herbicides and pesticides due to its reactivity and ability to form stable sulfonamide derivatives .
- Pharmaceuticals: Potentially used in drug development as a building block for bioactive compounds.
Interaction studies involving 2,5-dimethylthiophene-3-sulfonyl chloride primarily focus on its reactivity with nucleophiles and electrophiles. Research indicates that it can effectively react with amines to form sulfonamides under mild conditions. Additionally, its interactions in palladium-catalyzed reactions have been extensively studied to optimize yields and selectivity in synthesizing complex organic structures .
Several compounds share structural features with 2,5-dimethylthiophene-3-sulfonyl chloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Methylthiophene-3-sulfonyl chloride | Methyl substitution at position 2 | Less steric hindrance compared to dimethyl derivative |
| 3-Thiophenesulfonic acid | Sulfonic acid instead of chloride | More polar and water-soluble |
| 4-Methylthiophenesulfonyl chloride | Methyl substitution at position 4 | Different regioselectivity in reactions |
The presence of two methyl groups at positions 2 and 5 in 2,5-dimethylthiophene-3-sulfonyl chloride enhances its steric bulk compared to other thiophenes, which can influence its reactivity and selectivity in
IUPAC Nomenclature & Systematic Naming Conventions
The compound is systematically named 2,5-dimethylthiophene-3-sulfonyl chloride, reflecting its parent structure (thiophene), substituents (methyl groups at positions 2 and 5), and functional group (sulfonyl chloride at position 3). The IUPAC naming conventions prioritize substituent numbering based on the thiophene ring’s heteroatom (sulfur at position 1), ensuring positional accuracy.
| Key Identifiers | Values |
|---|---|
| CAS Number | 97272-04-3 |
| Molecular Formula | C₆H₇ClO₂S₂ |
| Molecular Weight | 210.7 g/mol |
| SMILES | CC1=CC(=C(S1)C)S(=O)(=O)Cl |
| InChI Key | CMTPCYKEUFDVAU-UHFFFAOYSA-N |
Molecular Structure & Bonding Configurations
The structure comprises a thiophene ring (five-membered aromatic heterocycle) with two methyl groups at the 2- and 5-positions and a sulfonyl chloride group at the 3-position. The sulfonyl chloride moiety features a tetrahedral sulfur atom bonded to two oxygen atoms (double bonds) and a chlorine atom (single bond). The methyl groups are in a trans configuration relative to the sulfonyl chloride due to steric and electronic effects.
Key Bonding Features:
- Sulfonyl Group: S=O double bonds (strong electron-withdrawing effect).
- S-Cl Bond: Polarized due to electronegativity differences (Cl more electronegative than S).
- Aromatic Ring: Conjugated π-system with resonance stabilization.
Spectroscopic Characterization Data
While explicit spectral data for this compound is limited in public sources, its functional groups dictate predictable absorption patterns:
Crystallographic Data & Solid-State Arrangements
No crystallographic data is publicly available for this compound. However, related sulfonyl chlorides exhibit:
- Packing Motifs: Hydrogen bonding between sulfonyl oxygen and adjacent molecules.
- Symmetry: Monoclinic or orthorhombic space groups due to planar aromatic systems.
XLogP3
GHS Hazard Statements
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation]
Pictograms

Corrosive








